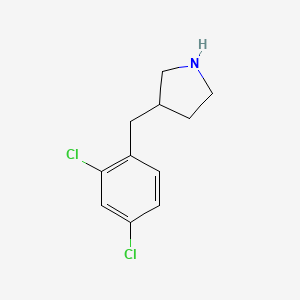

3-(2,4-Dichlorobenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13Cl2N/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2 |

InChI Key |

REQMTOUZNVFEEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Significance of Pyrrolidine Scaffolds in Chemical Biology

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a recurring motif in a multitude of natural products and synthetic compounds with significant pharmacological importance. nih.gov Its prevalence in drug discovery can be attributed to several key features that make it an attractive scaffold for medicinal chemists. acs.orgnih.gov

One of the most significant advantages of the pyrrolidine scaffold is its three-dimensional nature. acs.orgresearchgate.net Unlike flat, aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space and a tighter fit into the binding sites of biological targets like proteins and enzymes. acs.org This stereochemical complexity is a crucial factor in determining the biological activity and selectivity of a drug candidate. nih.gov

Furthermore, the pyrrolidine nucleus is a versatile building block. The nitrogen atom within the ring is nucleophilic and basic, providing a convenient handle for chemical modification and the introduction of diverse functional groups. acs.org In fact, a large percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. acs.org The carbon atoms of the ring can also be readily functionalized, allowing for the creation of a wide array of derivatives with distinct biological profiles. nih.gov

The inherent versatility of the pyrrolidine scaffold has led to its incorporation into drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.gov Natural alkaloids containing the pyrrolidine core, such as anisomycin, exhibit potent antibiotic and antineoplastic properties. nih.gov This proven track record in both natural products and approved pharmaceuticals solidifies the pyrrolidine ring as a highly significant and valuable scaffold in the field of chemical biology.

Rationale for Investigating Dichlorobenzyl Substitution on Pyrrolidine Derivatives

The process of drug discovery often involves the systematic modification of a lead scaffold to optimize its biological activity, a practice known as structure-activity relationship (SAR) studies. nih.govnih.gov The introduction of a dichlorobenzyl group onto a pyrrolidine (B122466) derivative is a strategic decision driven by the desire to modulate the compound's physicochemical properties and enhance its interaction with a specific biological target. Halogen atoms, particularly chlorine, are frequently employed in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and binding affinity.

The dichlorophenyl moiety itself is a common feature in many bioactive compounds. For instance, the substitution pattern can significantly impact the desired biological effect. Research into pyrrolidine-2,5-dione hybrids has shown that the inclusion of a 3,4-dichlorophenyl substituent can be a key factor in their anticonvulsant and antinociceptive activities. nih.gov Similarly, studies on conformationally restricted ethylenediamine (B42938) derivatives have identified compounds with a 3,4-dichlorophenyl group that exhibit high affinity for sigma receptors, which are implicated in a variety of neurological functions. nih.gov

The rationale for investigating the 2,4-dichloro substitution pattern, in particular, can be seen in the development of highly potent and selective therapeutic agents. For example, the discovery of SAR439859, a selective estrogen receptor degrader (SERD) for the treatment of breast cancer, features a 6-(2,4-dichlorophenyl) substituent. acs.org While not directly attached to the pyrrolidine ring in this specific molecule, the presence of both the 2,4-dichlorophenyl group and a pyrrolidine moiety within the same advanced drug candidate highlights the perceived value of this combination in achieving high potency and desirable pharmacological properties. acs.org The electronic and steric effects of the two chlorine atoms on the benzyl (B1604629) ring can lead to enhanced binding interactions with the target protein, improved metabolic stability, or a more favorable pharmacokinetic profile.

Overview of Research Trajectories for 3 2,4 Dichlorobenzyl Pyrrolidine and Analogues

Strategies for the Synthesis of this compound

The creation of this compound relies on carefully planned synthetic routes that often begin with simpler, more readily available molecules. These precursors are then chemically modified through a series of steps to build the final, more complex structure.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target molecule often commences with the preparation of key precursors. For instance, proline and its derivatives are common starting materials for constructing the pyrrolidine ring. mdpi.comnih.gov (S)-prolinol, which can be synthesized by the reduction of proline, serves as a versatile precursor for various pyrrolidine-containing compounds. nih.govorgsyn.org The synthesis of drug precursors often involves the initial alkylation of an N-protected proline. mdpi.com

Another key precursor is 2,4-dichlorobenzaldehyde (B42875). This aldehyde can be reacted with other molecules to introduce the 2,4-dichlorobenzyl group. For example, a common strategy involves the reaction of an aldehyde with an amine to form an imine, which is then reduced. masterorganicchemistry.com In a related approach, 1,4-dihydropyridines (DHPs), which are readily prepared from aldehydes, can serve as precursors to alkyl radicals for C-H alkylation reactions. nih.gov

Intermediate derivatization is a crucial step in these synthetic pathways. For example, a bis-ketoester can be formed through the alkylation of N-protected proline, which then undergoes amidation to form a bis-imidazole. mdpi.com Subsequent deprotection under acidic conditions yields a bis-pyrrolidine that can be further reacted. mdpi.com Protecting groups, such as the Boc group, are often employed to prevent unwanted reactions at certain positions during the synthesis. mdpi.comacs.org

Key Reaction Pathways in Pyrrolidine Synthesis

Several key reaction pathways are employed to construct the pyrrolidine ring itself. These methods offer different levels of control over the structure and stereochemistry of the final product.

Alkylation: This fundamental reaction involves the addition of an alkyl group to a molecule. In the context of pyrrolidine synthesis, direct alkylation of amines with alkyl halides can be challenging to control and may lead to multiple alkylations. masterorganicchemistry.com However, palladium-catalyzed hydroarylation of pyrrolines offers a more controlled method to introduce aryl groups, leading to 3-aryl pyrrolidines. nih.gov

Reductive Amination: This is a widely used and efficient method for forming amines, including the pyrrolidine ring. mdpi.com The process typically involves the reaction of a dicarbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.commdpi.com Various reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their ability to selectively reduce imines in the presence of other functional groups. masterorganicchemistry.comvulcanchem.com Iridium-catalyzed transfer hydrogenation is also a practical method for the reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines. mdpi.com Intramolecular reductive amination of substrates like tert-butyl (4-oxo-4-arylbutyl)carbamates can be used to synthesize chiral 2-substituted arylpyrrolidines. thieme-connect.com

Acylation and Alane Reduction: The synthesis of certain conformationally restricted pyrrolidine derivatives can be achieved through the acylation of appropriate diamine precursors, followed by reduction with alane. nih.gov

Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for constructing five-membered rings like pyrrolidine. mdpi.comosaka-u.ac.jpresearchgate.nettandfonline.comnih.gov These reactions involve a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene. osaka-u.ac.jpnih.gov This method allows for the creation of polysubstituted pyrrolidines with good stereoselectivity. osaka-u.ac.jp The generation of azomethine ylides can be achieved through various methods, including the decarboxylation of amino acids. mdpi.com Catalytic asymmetric double (1,3)-dipolar cycloaddition reactions have been developed to produce enantioenriched pyrrolizidines from simple starting materials. nih.gov

Stereoselective and Chiral Synthesis of this compound Enantiomers

Many biologically active molecules exist as a single enantiomer, making the development of stereoselective synthesis a critical area of research. This involves methods that preferentially form one stereoisomer over another.

Enantioselective Approaches and Asymmetric Catalysis

Asymmetric catalysis is a key strategy for the enantioselective synthesis of chiral pyrrolidines. mdpi.com This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, chiral silver catalysts can be used in asymmetric (1,3)-dipolar cycloaddition reactions to prepare enantioenriched pyrrolizidines. nih.gov Similarly, iridium complexes with chiral ferrocene (B1249389) ligands can catalyze the intramolecular reductive amination to produce chiral 2-substituted arylpyrrolidines with high enantiomeric excess. thieme-connect.com

Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. mdpi.comnih.gov Proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.comnih.gov The development of novel chiral pyrrolidine-based organocatalysts is an active area of research. mdpi.com

Chiral Resolution Techniques

Chiral resolution is a method used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. While the direct synthesis of a single enantiomer is often preferred, resolution can be a viable alternative. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Derivatization and Functionalization of the Pyrrolidine Core

Once the core this compound structure is synthesized, it can be further modified through derivatization and functionalization to explore structure-activity relationships or to create new compounds with desired properties.

The pyrrolidine ring offers several sites for functionalization. The nitrogen atom of the pyrrolidine is a common site for modification. For example, N-acylation or N-alkylation can be performed to introduce various substituents. nih.gov The aromatic ring of the dichlorobenzyl group can also be a target for further substitution, although this is often more challenging.

Redox-neutral α-functionalization of pyrrolidines allows for the introduction of aryl groups at the α-position to the nitrogen atom. rsc.orgrsc.org Palladium-catalyzed C(sp³)–H arylation of pyrrolidines with a directing group at the C(3) position can achieve selective arylation at the C(4) position. acs.org The remaining hydroxyl group on a synthesized 3-pyrrolidinol (B147423) can also be used for further functionalization to form new C-N bonds. researchgate.net

Modifications at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a key handle for introducing a wide array of functional groups, significantly influencing the molecule's physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity. nih.gov Common modifications include N-alkylation, N-acylation, N-arylation, and the introduction of various heterocyclic systems. These transformations are typically straightforward and allow for the generation of large libraries of analogs for SAR studies.

A general and practical approach to synthesize N-substituted this compound derivatives can be inferred from the synthesis of related 3-(substituted-benzyl)pyrrolidines. acs.orgnih.gov The synthesis often starts from a suitable precursor, which is then subjected to reactions that introduce diversity at the nitrogen atom. For instance, reductive amination of a ketone precursor with a primary amine is a common method to install an N-alkyl or N-aryl group.

Below is a table illustrating potential modifications at the pyrrolidine nitrogen and the general synthetic methods that could be employed.

| Modification Type | Reagent/Reaction Condition | Resulting N-Substituent |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) in the presence of a base (e.g., K₂CO₃, Et₃N) | Alkyl group (R) |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., RCOCl, (RCO)₂O) | Acyl group (COR) |

| N-Sulfonylation | Sulfonyl chloride (e.g., RSO₂Cl) | Sulfonyl group (SO₂R) |

| Reductive Amination | Aldehyde or ketone (R'COR'') with a reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group (CHR'R'') |

| N-Arylation | Aryl halide (e.g., Ar-Br) with a palladium catalyst (e.g., Buchwald-Hartwig amination) | Aryl group (Ar) |

These modifications can be used to probe the steric and electronic requirements of the binding pocket of a biological target. For example, introducing bulky substituents can explore steric tolerance, while adding polar groups can investigate potential hydrogen bond interactions. nih.gov

Substitutions on the Dichlorobenzyl Moiety

The 2,4-dichloro substitution pattern on the benzyl (B1604629) ring is a common feature in many biologically active compounds, often contributing to enhanced binding affinity through halogen bonding and hydrophobic interactions. Further modifications to this aromatic ring can provide valuable SAR insights. organic-chemistry.org Functionalization can be achieved through various aromatic substitution reactions, although the presence of two deactivating chloro groups can influence the reactivity and regioselectivity of these transformations.

Strategies for modifying the dichlorobenzyl ring can include the introduction of additional substituents or the replacement of one or both chlorine atoms. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for this purpose, allowing for the introduction of a wide range of aryl, alkynyl, and amino groups. nih.gov

The following table outlines potential substitutions on the dichlorobenzyl moiety.

| Position of Substitution | Type of Substitution | Potential Reagents and Conditions |

| 5-position or 6-position | Nitration | HNO₃/H₂SO₄ |

| 5-position or 6-position | Halogenation | Br₂/FeBr₃ or I₂/HNO₃ |

| Replacement of Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base |

| Replacement of Cl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base |

| Replacement of Cl | Buchwald-Hartwig Amination | Amine, Pd catalyst, base |

These modifications allow for a systematic exploration of how changes in the electronic and steric profile of the benzyl ring affect biological activity. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, while varying the size and shape of the substituents can probe the topology of the binding site. organic-chemistry.org

Diversification Strategies for Structure-Activity Relationship Studies

Comprehensive SAR studies often require the synthesis of diverse chemical libraries that explore a wide range of chemical space around the lead scaffold. nih.gov For this compound, diversification can be achieved by combining modifications at the pyrrolidine nitrogen and the dichlorobenzyl moiety, as well as by altering the core pyrrolidine ring itself.

One key strategy is to introduce stereochemical diversity. The carbon at the 3-position of the pyrrolidine ring is a stereocenter, and the synthesis of enantiomerically pure compounds is crucial for understanding the stereochemical requirements of the biological target. Asymmetric synthesis methods can be employed to obtain specific stereoisomers. mdpi.com

Furthermore, the pyrrolidine ring can be replaced by other heterocyclic systems to explore different conformational constraints and vector orientations of the substituents. This approach, known as scaffold hopping, is a powerful tool in drug discovery to identify novel chemical classes with improved properties. nih.gov

A summary of diversification strategies is presented in the table below.

| Diversification Strategy | Approach | Example |

| Combinatorial Derivatization | Systematic combination of modifications at the pyrrolidine N and the benzyl ring. | A library of compounds with various N-alkyl groups and different substituents on the benzyl ring. |

| Stereochemical Exploration | Synthesis and evaluation of individual enantiomers. | Separation of racemic mixtures or asymmetric synthesis to obtain (R)- and (S)-3-(2,4-dichlorobenzyl)pyrrolidine derivatives. |

| Scaffold Hopping | Replacement of the pyrrolidine ring with other heterocycles. | Synthesis of analogs containing piperidine, morpholine, or other five- or six-membered rings. rsc.orgrsc.org |

| Introduction of Additional Functional Groups | Functionalization of the pyrrolidine ring at other positions (e.g., C4). | Introduction of hydroxyl or amino groups on the pyrrolidine ring to explore new interactions. |

By employing these diversification strategies, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective molecules for specific biological targets. nih.govnih.gov

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are fundamental in determining the connectivity and spatial arrangement of atoms within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key analytical tools.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in the structural analysis of organic molecules like this compound. researchgate.net

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide information about their electronic environment and neighboring protons. The protons on the pyrrolidine ring, the benzyl group, and the dichlorophenyl ring will exhibit distinct signals. Two-dimensional NMR techniques, such as COSY and HETCOR, can be employed for unambiguous assignment of these signals and to establish connectivity between protons and carbons. researchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring, the methylene (B1212753) bridge, and the aromatic ring provide further evidence for the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. researchgate.net

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound based on typical values for similar structural motifs. Actual experimental values may vary.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyrrolidine Ring Protons | 1.5 - 3.5 | 25 - 60 |

| Benzyl CH₂ Protons | 2.5 - 3.0 | 35 - 45 |

| Aromatic Protons | 7.0 - 7.5 | 125 - 140 |

Infrared and Mass Spectrometry in Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), N-H stretching (if a secondary amine), and C-Cl stretching. These vibrational frequencies help to confirm the presence of the key structural components.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound. The fragmentation pattern can offer further clues about the structure, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Solid-State Molecular Conformation and Geometry

A search of crystallographic databases for the specific structure of this compound did not yield a direct hit. However, analysis of related structures containing the 2,4-dichlorophenyl group and the pyrrolidine ring provides valuable insights into the likely solid-state conformation. nih.gov For instance, in a related spiro-pyrrolidine compound, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov This suggests that the five-membered ring in this compound is not planar and likely exists in a puckered conformation to relieve ring strain.

The geometry of the 2,4-dichlorobenzyl group is also well-established from numerous crystal structures. The C-Cl bond lengths and the bond angles within the benzene (B151609) ring are expected to be within the typical ranges for such substituted aromatic systems.

The following table presents typical bond lengths and angles that might be expected in the solid-state structure of this compound, based on data from related compounds.

| Parameter | Expected Value |

| C-C (pyrrolidine) bond length | ~1.53 Å |

| C-N (pyrrolidine) bond length | ~1.47 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-N-C (pyrrolidine) bond angle | ~109° |

| C-C-C (aromatic) bond angle | ~120° |

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. If the pyrrolidine nitrogen is protonated, strong N-H···Cl or N-H···N hydrogen bonds could be a dominant feature in the crystal lattice, potentially forming dimers or extended chains. nih.gov

Conformational Analysis and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exhibits a degree of flexibility, existing in various puckered conformations. The two most common conformations are the "envelope" (or "twist") and the "half-chair" forms. The specific conformation adopted by the pyrrolidine ring in this compound will be influenced by the steric and electronic effects of the 2,4-dichlorobenzyl substituent at the 3-position.

Preferred Conformations and Flexibility

The pyrrolidine ring is not planar and exhibits a significant degree of flexibility, rapidly interconverting between various puckered conformations at room temperature. The two most common low-energy conformations are the envelope (or 'endo'/'exo') and the twisted (or 'half-chair') forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twisted conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Theoretical studies on the parent pyrrolidine molecule have shown that the energy barrier for pseudorotation between these conformations is low, allowing for a dynamic equilibrium. For substituted pyrrolidines, the nature and position of the substituent dictate the preferred conformation by minimizing steric and electronic repulsions.

In the case of this compound, the bulky 2,4-dichlorobenzyl group at the C3 position is expected to favor a conformation that places this substituent in a pseudo-equatorial orientation to reduce steric hindrance. This would likely lead to a preference for either a C2-endo or C4-endo envelope conformation, where the C3 atom is within the approximate plane of the ring, and the substituent extends away from the bulk of the ring.

| Conformation Type | Key Features | Expected Stability for this compound |

| Envelope (Endo/Exo) | One atom is out of the plane of the other four. | High, with the substituent in a pseudo-equatorial position. |

| Twisted (Half-Chair) | Two adjacent atoms are on opposite sides of a plane. | Also a likely contributor to the conformational equilibrium. |

Influence of Substituents on Conformational Preferences

The 2,4-dichlorobenzyl substituent plays a crucial role in defining the conformational landscape of the pyrrolidine ring. The steric bulk of this group is the primary factor influencing the ring's pucker. The preference for a pseudo-equatorial orientation of the substituent is a general principle in the conformational analysis of five- and six-membered rings.

Furthermore, the electronic nature of the substituent can have a more subtle, yet significant, impact. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can influence the local electronic environment and potentially affect intramolecular interactions, although steric factors are likely to be dominant in this case.

NMR studies on various substituted pyrrolidines have demonstrated that the coupling constants between protons on the ring are sensitive to the dihedral angles, and thus to the ring's conformation. nih.gov Such studies on this compound would be invaluable in experimentally determining the preferred conformation in solution.

In the absence of direct experimental data for the title compound, the following table summarizes general conformational trends for substituted pyrrolidines based on related studies.

| Substituent Position | General Conformational Preference | Influence of Substituent Bulk |

| C3-Substitution | The substituent tends to occupy a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. | Increased bulk strongly favors the pseudo-equatorial orientation. |

| N-Substitution | The conformation is influenced by the size of the N-substituent and the potential for nitrogen inversion. | Not directly applicable to the core analysis of the 3-substituted ring but relevant for overall molecular shape. |

The conformational preferences of molecules containing a pyrrolidine ring are a key area of investigation in medicinal chemistry, as the specific three-dimensional arrangement of atoms is often critical for high-affinity binding to biological receptors. nih.gov

Medicinal Chemistry and Biological Activity Studies

Role of the Pyrrolidine (B122466) Framework as a Pharmacophore

The five-membered pyrrolidine ring is a saturated nitrogen heterocycle that medicinal chemists frequently employ to develop new therapeutic agents. nih.govfrontiersin.org Its significance as a pharmacophore—a molecular framework responsible for a drug's biological activity—stems from several key features. Unlike flat, aromatic rings, the pyrrolidine scaffold is non-planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.netnih.gov This inherent three-dimensionality allows for a more comprehensive exploration of the pharmacophore space, enabling molecules to fit into complex biological targets like enzyme active sites and receptor binding pockets. nih.govresearchgate.net

The pyrrolidine ring's carbons can be stereogenic centers, meaning the spatial orientation of substituents can be precisely controlled. nih.govresearchgate.net This stereochemistry is crucial, as different stereoisomers of a drug can exhibit vastly different biological profiles and binding affinities for their protein targets. nih.gov The pyrrolidine nucleus is a prevalent feature in numerous natural products, particularly alkaloids, which exhibit a wide range of biological effects, including anti-inflammatory and antimicrobial properties. nih.govfrontiersin.org Its structural versatility and presence in 37 FDA-approved drugs underscore its status as one of the most valuable scaffolds in pharmaceutical sciences. nih.gov

Biological Target Identification and Interaction Mechanisms

The pyrrolidine scaffold has been incorporated into molecules designed to interact with a wide array of biological targets, including enzymes and receptors.

Pyrrolidine derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. wikipedia.org The pyrrolidine ring is a key structural element in many of these inhibitors, designed to mimic the natural proline substrate of the enzyme. wikipedia.orgnih.gov Many DPP-IV inhibitors feature a cyanopyrrolidine group, where the nitrile functionality forms a covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site. wikipedia.org The development of these inhibitors has led to successful drugs like Vildagliptin and Saxagliptin. wikipedia.org Research has shown that adding a fluorine atom to the pyrrolidine ring can enhance inhibitory potency. mdpi.com

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Pyrrolidine derivatives have been investigated as potential AChE inhibitors. nih.govresearchgate.net For example, some oxopyrrolidine derivatives have shown promise in this area. nih.gov The development of hybrid molecules that combine the pyrrolidine scaffold with other pharmacophores, like tacrine, has also been explored to create more effective inhibitors. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. A recent comprehensive review highlighted that pyrrolidine derivatives have been investigated for a wide range of activities, including carbonic anhydrase inhibition. frontiersin.org

Alpha-Amylase and Alpha-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. nih.govnih.gov Studies on N-acetylpyrrolidine derivatives have demonstrated their potential to inhibit both α-amylase and α-glucosidase. nih.gov For instance, N-(benzyl)-2-acetylpyrrolidine showed significant inhibitory activity against α-glucosidase. nih.gov Kinetic studies revealed that these compounds often act as mixed-type inhibitors. nih.gov

Table 1: Inhibition of Target Enzymes by Pyrrolidine Derivatives

| Derivative Class | Target Enzyme | Key Finding | IC₅₀ Value | Source |

|---|---|---|---|---|

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | A derivative with a 4-trifluorophenyl substitution showed the best inhibition. | 11.32 ± 1.59 μM | frontiersin.orgnih.gov |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | Demonstrated the highest inhibitory potential among tested compounds. | 0.52 ± 0.02 mM | nih.gov |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | Showed significant inhibitory potential. | 1.64 ± 0.08 mM | nih.gov |

| 4-methoxy analogue (3g) | α-Amylase | Showed noteworthy inhibitory activity. | 26.24 µg/mL | nih.gov |

| 4-methoxy analogue (3g) | α-Glucosidase | Demonstrated noteworthy inhibitory activity. | 18.04 µg/mL | nih.gov |

The structural features of pyrrolidine derivatives make them suitable candidates for modulating various receptors.

Sigma Receptors (σ₁ and σ₂): Sigma receptors are implicated in a variety of cellular functions and are targets for cancer and neurological disorders. acs.org Pyrrolidine-containing compounds have been synthesized and shown to bind with high affinity to sigma receptors. nih.govnih.gov For example, a series of conformationally restricted derivatives based on a pyrrolidinyl-ethylenediamine pharmacophore showed sigma receptor affinities ranging from 1.34 nM to 455 nM. nih.gov Specifically, 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline was identified as a high-affinity ligand (Ki = 1.34 nM). nih.gov Further studies on 3-phenylpyrrolidine (B1306270) derivatives also yielded compounds with very high affinity (Ki = 0.12 nM) that act as sigma-1 receptor antagonists. nih.gov

Monoamine Transporters: These transporters, such as the vesicular monoamine transporter-2 (VMAT2), are crucial for regulating neurotransmitter levels. nih.govnih.gov Reducing the ring size of known piperidine-based VMAT2 inhibitors to a pyrrolidine ring has yielded potent new inhibitors. nih.govnih.govacs.org One such pyrrolidine analog demonstrated a potent ability to inhibit dopamine (B1211576) uptake into vesicles with a Ki value of 45 nM. nih.gov Another study found a pyrrolidine derivative that was a potent uptake inhibitor with a Ki of 9.3 nM. acs.org

Transient Receptor Potential Vanilloid (TRPV): TRPV channels, particularly TRPV1 and TRPV4, are involved in pain and inflammation. nih.govnih.gov A novel series of pyrrolidine sulfonamides were developed as potent and selective antagonists of the TRPV4 channel. nih.govsci-hub.se Optimization of this series led to a lead compound that could inhibit TRPV4-mediated edema in animal models. nih.gov

Table 2: Receptor Binding Affinities of Pyrrolidine Derivatives

| Derivative Class | Target Receptor | Key Finding | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline | Sigma Receptor | High affinity ligand. | 1.34 nM | nih.gov |

| 3-Phenylpyrrolidine derivative | Sigma-1 Receptor | Very high affinity antagonist. | 0.12 nM | nih.gov |

| N-propane-1,2(R)-diol pyrrolidine analog (11f) | Vesicular Monoamine Transporter-2 (VMAT2) | Potent inhibitor of [3H]-DTBZ binding. | 560 nM | nih.gov |

| Pyrrolidine analog (22) | Vesicular Monoamine Transporter-2 (VMAT2) | Potent inhibitor of dopamine uptake. | 9.3 nM | acs.org |

Therapeutic Potential of Pyrrolidine Derivatives in Disease Research

The diverse biological activities of pyrrolidine derivatives have led to their investigation in various therapeutic areas.

Pyrrolidine-based compounds have shown significant promise as anti-inflammatory agents. nih.govnih.govnih.govjocpr.com Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov In one study, newly synthesized pyrrolidine derivatives were evaluated for their ability to inhibit COX-1 and COX-2, with some compounds emerging as promising leads for new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Other research on pyrrolidine chalcone (B49325) derivatives identified compounds with moderate anti-inflammatory activity in in-vitro assays, such as the inhibition of protein denaturation. jocpr.com

The pyrrolidine core is a well-established pharmacophore for anticonvulsant activity. nih.govfrontiersin.orgnih.gov The marketed anti-epileptic drug Levetiracetam is a notable example of a pyrrolidine anticonvulsant. drugs.com Research has explored various derivatives, including 1-acyl-2-pyrrolidinones, which demonstrated dose-dependent anticonvulsant effects in animal models. nih.gov These compounds are thought to act by releasing the inhibitory neurotransmitter GABA upon hydrolysis in the body. nih.gov More recent studies on pyrrolidine-2,5-dione derivatives have identified compounds with potent, broad-spectrum anticonvulsant properties in multiple seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.govmdpi.com One such derivative showed superior efficacy compared to the established drug valproic acid in certain tests. nih.gov

Table 3: Anticonvulsant Activity of Pyrrolidine Derivatives

| Derivative Class | Test Model | Effective Dose (ED₅₀) | Source |

|---|---|---|---|

| Pyrrolidine-2,5-dione-acetamide (69k) | Maximal Electroshock (MES) | 80.38 mg/kg | nih.gov |

| Pyrrolidine-2,5-dione-acetamide (69k) | 6 Hz Test | 108.80 mg/kg | nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Maximal Electroshock (MES) | 49.6 mg/kg | mdpi.com |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | scPTZ Test | 67.4 mg/kg | mdpi.com |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | 6 Hz Test (44mA) | 63.2 mg/kg | mdpi.com |

Research in Antimicrobial and Antifungal Activity

Derivatives of 3-(2,4-Dichlorobenzyl)pyrrolidine have been evaluated for their effectiveness against various microbial and fungal strains. One area of investigation has focused on the synthesis of new thiourea (B124793) derivatives incorporating the this compound moiety. These compounds have been tested for their antimicrobial properties.

Another line of research has explored the antifungal potential of compounds derived from (R)-3-(pyrrolidin-3-yl)pyridine. While not a direct derivative of this compound, this research highlights the broader interest in the pyrrolidine scaffold for developing antifungal agents. These studies often involve screening against a panel of fungal pathogens to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies in Anticancer and Antiproliferative Activity

The potential of this compound derivatives as anticancer agents has been an active area of research. Scientists have synthesized and tested various analogs for their ability to inhibit the growth of cancer cells.

One study focused on the development of novel pyrrolidine derivatives and their evaluation as potential anticancer agents. The research involved modifying the pyrrolidine structure and assessing the resulting compounds' cytotoxicity against different cancer cell lines.

Another research effort explored the synthesis of novel thiourea derivatives containing the this compound scaffold. These compounds were investigated for their antiproliferative activity, demonstrating the ongoing interest in this chemical class for oncology research.

Insights into Cholesterol Metabolism Modulation

Research has indicated that certain derivatives of this compound may play a role in modulating cholesterol metabolism. Specifically, studies have investigated compounds that act as inhibitors of oxidosqualene cyclase (OSC), an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, these compounds have the potential to lower cholesterol levels. This line of inquiry positions these pyrrolidine derivatives as potential candidates for the development of new lipid-lowering agents.

Advancements in Neuropharmacological Applications

The neuropharmacological potential of this compound and its analogs has been a significant focus of research, with studies exploring their effects on various neurological targets and pathways.

One key area of investigation has been the development of compounds that act as monoamine reuptake inhibitors. These molecules can block the reabsorption of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their availability in the synapse. This mechanism is relevant to the treatment of various neurological and psychiatric disorders. For instance, specific derivatives have been identified as potent dopamine-norepinephrine reuptake inhibitors, which are of interest for their potential antidepressant and cognitive-enhancing effects.

Furthermore, research has explored the role of these compounds in modulating the mitochondrial permeability transition pore (mPTP). The mPTP is a channel in the mitochondrial membrane that, when opened, can lead to cell death. Blockade of the mPTP is considered a potential therapeutic strategy for neurodegenerative diseases. Certain this compound derivatives have been investigated for their ability to inhibit mPTP opening, suggesting a neuroprotective potential.

Glycation End Product Formation Inhibition

Advanced glycation end products (AGEs) are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the aging process and in the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, and neurodegenerative disorders. Research has been conducted on derivatives of this compound for their ability to inhibit the formation of these AGEs. This inhibitory activity suggests a potential therapeutic role in preventing or mitigating the complications associated with the accumulation of AGEs in the body.

Antidiabetic Activity Investigations

The potential for this compound derivatives in the management of diabetes has also been explored. The inhibition of advanced glycation end product (AGE) formation, as mentioned previously, is one mechanism through which these compounds could exert antidiabetic effects, as AGEs are known to contribute to diabetic complications.

Additionally, research into related pyrrolidine structures has identified compounds with potential antidiabetic properties through other mechanisms. While not directly involving this compound, these studies highlight the broader therapeutic interest in the pyrrolidine scaffold for developing novel treatments for diabetes.

Interactive Data Table: Summary of Biological Activities

| Research Area | Specific Target/Activity | Potential Application |

| Antimicrobial/Antifungal | Inhibition of microbial and fungal growth | Treatment of infectious diseases |

| Anticancer/Antiproliferative | Cytotoxicity against cancer cell lines | Oncology |

| Cholesterol Metabolism | Oxidosqualene cyclase (OSC) inhibition | Lipid-lowering agents |

| Neuropharmacology | Monoamine reuptake inhibition, mPTP blockade | Neurological and psychiatric disorders, neuroprotection |

| AGE Inhibition | Inhibition of advanced glycation end product formation | Prevention of age-related and diabetic complications |

| Antidiabetic | Inhibition of AGE formation | Management of diabetes |

Computational Chemistry and Cheminformatics in Pyrrolidine Research

Advanced Computational Techniques

Density Functional Theory (DFT) for Reaction Mechanism Studies

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the mechanisms of organic reactions. For a molecule such as 3-(2,4-Dichlorobenzyl)pyrrolidine, DFT calculations can offer profound insights into its synthesis and reactivity. While specific DFT studies on the reaction mechanisms involving this exact compound are not extensively documented in public literature, the principles can be applied to its likely synthetic routes, such as the reductive amination of 2,4-dichlorobenzaldehyde (B42875) with a pyrrolidine (B122466) precursor or the nucleophilic substitution of a suitable leaving group on a pyrrolidine ring by a 2,4-dichlorobenzyl moiety.

A hypothetical DFT study on the synthesis of this compound would typically involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Reaction Pathway Mapping: Calculating the energy profile of the reaction, which helps in understanding the feasibility and spontaneity of the transformation.

Conformational Searching and Energy Landscape Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to understand how it interacts with biological targets. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The substituent at the 3-position, in this case, the 2,4-dichlorobenzyl group, significantly influences the preferred conformation of the pyrrolidine ring.

A systematic conformational search, often performed using molecular mechanics or quantum mechanical methods, can identify the stable low-energy conformers of this compound. The resulting energy landscape provides a comprehensive map of all possible conformations and the energy barriers between them. The key conformational variables for this molecule include:

Pyrrolidine Ring Puckering: The degree and nature of the pucker in the five-membered ring.

Orientation of the Dichlorobenzyl Group: The rotational freedom around the bond connecting the benzyl (B1604629) group to the pyrrolidine ring.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is critical for understanding which shape the molecule is most likely to adopt in a biological environment. researchgate.net The steric bulk of the 2,4-dichlorobenzyl group is expected to favor conformations that minimize steric hindrance, likely influencing the puckering of the pyrrolidine ring and the torsional angles of the benzyl substituent.

In Silico Prediction of Pharmacokinetic Properties

The journey of a drug molecule through the body is governed by its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). In the early stages of drug discovery, in silico methods are invaluable for predicting these properties, thereby reducing the time and cost associated with experimental studies. nih.gov For this compound, a range of ADME parameters can be computationally estimated based on its chemical structure.

These predictions are typically based on quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimentally determined properties. Various software platforms and web servers are available for this purpose. researchgate.netnih.govresearchgate.netmdpi.comnih.gov

A hypothetical in silico ADME profile for this compound is presented in the table below. The values are illustrative and would require experimental validation.

| Property | Predicted Value | Implication |

| Molecular Weight | 246.14 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| LogP (octanol-water partition coefficient) | ~3.5 | Indicates good lipid solubility, which can facilitate membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~12.5 Ų | A low TPSA value is generally associated with good cell membrane permeability and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5). |

| Number of Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule of Five (≤10). |

| Aqueous Solubility | Low to moderate | The dichlorobenzyl group may reduce aqueous solubility, potentially impacting formulation and absorption. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The combination of moderate lipophilicity and low TPSA suggests potential for CNS activity. |

| CYP450 Inhibition | Possible inhibitor of certain isoforms | The dichlorophenyl moiety may interact with the active sites of cytochrome P450 enzymes, potentially leading to drug-drug interactions. |

This table is generated for illustrative purposes based on the structural features of the compound and general principles of in silico ADME prediction. Actual values would require experimental determination.

The predictions from these in silico models provide a valuable preliminary assessment of the drug-like properties of this compound. For example, compliance with Lipinski's Rule of Five suggests that the compound has a higher likelihood of being orally bioavailable. The predicted LogP and TPSA values offer insights into its potential to cross biological membranes. However, potential liabilities, such as low aqueous solubility or inhibition of metabolic enzymes, can also be flagged for further investigation.

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-Dichlorobenzyl)pyrrolidine, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Critical parameters include:

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may increase side-product formation.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted benzyl halides and byproducts .

Validation : Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 hexane:ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows characteristic pyrrolidine ring protons (δ 1.8–2.4 ppm, multiplet) and aromatic protons from the dichlorobenzyl group (δ 7.2–7.5 ppm, doublets). ¹³C NMR confirms substitution patterns (e.g., C-Cl peaks at ~125–135 ppm) .

- X-ray crystallography : Resolve the spatial arrangement of the dichlorobenzyl group relative to the pyrrolidine ring. For example, torsion angles between the benzyl and pyrrolidine moieties influence steric interactions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 244.07) .

Advanced Research Questions

Q. How do substituent positions (2,4-dichloro vs. 2,6-dichloro) on the benzyl group affect biological activity or reactivity?

Comparative studies of analogs (e.g., 2,4-dichloro vs. 2,6-dichloro derivatives) reveal:

- Steric effects : The 2,4-dichloro substitution minimizes steric hindrance, enabling better binding to hydrophobic enzyme pockets compared to the 2,6-isomer.

- Electronic effects : Electron-withdrawing Cl groups at the 2- and 4-positions enhance electrophilicity of the benzyl group, facilitating nucleophilic substitutions.

- Biological activity : 2,4-Dichloro derivatives exhibit higher affinity for serotonin receptors in pharmacological assays compared to 2,6-substituted analogs .

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in activity data (e.g., conflicting IC₅₀ values) may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and incubation times.

- Solubility differences : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference.

- Metabolic stability : Conduct liver microsome assays to compare degradation rates across derivatives. For instance, fluorinated analogs (e.g., 3,4-difluoro derivatives) show improved metabolic stability over chlorinated ones .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

- Molecular docking : Use crystallographic data (e.g., PDB ID 6XPT) to model interactions with G-protein-coupled receptors. The dichlorobenzyl group often occupies hydrophobic pockets, while the pyrrolidine nitrogen forms hydrogen bonds with aspartate residues .

- MD simulations : Run 100-ns trajectories to assess conformational stability of ligand-receptor complexes. Cl substituents at the 2- and 4-positions reduce ligand flexibility, enhancing binding entropy .

Methodological Tables

Q. Table 1. Comparative Reactivity of 3-(Substituted Benzyl)pyrrolidine Derivatives

| Substituent Position | Reaction Yield (%) | Melting Point (°C) | LogP (Calculated) |

|---|---|---|---|

| 2,4-Dichloro | 78 | 112–114 | 3.2 |

| 2,6-Dichloro | 65 | 98–100 | 3.5 |

| 4-Chloro | 82 | 105–107 | 2.8 |

| Data derived from PubChem and crystallographic studies . |

Q. Table 2. Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | I41/a |

| Unit cell (Å) | a=18.021, c=14.983 |

| Torsion angle (N-C-C-Cl) | 172.3° |

| From single-crystal X-ray diffraction . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.